molecular formula C12H13ClN2O2 B12298142 5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one

5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one

Cat. No.: B12298142
M. Wt: 252.69 g/mol
InChI Key: NCRMREKNGVMGJP-UHFFFAOYSA-N
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Description

5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzo[d]oxazole core with a piperidin-3-yl substituent at the 3-position and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-aminobenzoic acid with piperidine under specific conditions to form the desired oxazole ring . The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzo[d]oxazole derivatives.

    Substitution: Formation of substituted benzo[d]oxazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-aminobenzoic acid: A precursor in the synthesis of the target compound.

    3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one: Lacks the chlorine substituent.

    5-chloro-3-(morpholin-4-yl)benzo[d]oxazol-2(3H)-one: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one is unique due to the presence of both a chlorine atom and a piperidine ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to similar compounds.

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

5-chloro-3-piperidin-3-yl-1,3-benzoxazol-2-one

InChI

InChI=1S/C12H13ClN2O2/c13-8-3-4-11-10(6-8)15(12(16)17-11)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2

InChI Key

NCRMREKNGVMGJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

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